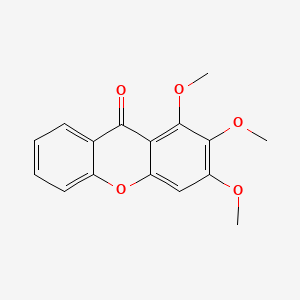![molecular formula C7H9N3O B12362008 7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)
7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthinol niacinate is a compound derived from niacin (nicotinic acid) and xanthinol. It is primarily known for its vasodilatory properties, which means it helps widen blood vessels, improving blood flow. This compound is often used in dietary supplements to enhance brain metabolism and energy levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthinol niacinate is synthesized by combining xanthinol with niacin. The process involves the reaction of xanthinol, a derivative of theophylline, with nicotinic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of xanthinol niacinate involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity xanthinol niacinate .
Chemical Reactions Analysis
Types of Reactions: Xanthinol niacinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the xanthinol moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Xanthinol niacinate has a wide range of applications in scientific research:
Mechanism of Action
Xanthinol niacinate exerts its effects primarily through its vasodilatory action. The positively charged xanthinol ion facilitates the transport of nicotinic acid into cells, where it influences cellular metabolism. The compound increases glucose metabolism and ATP production, enhancing energy levels in cells. It also improves oxygen supply to tissues by increasing blood flow .
Comparison with Similar Compounds
Niacin (Nicotinic Acid): A precursor to xanthinol niacinate, known for its cholesterol-lowering effects.
Theophylline: A bronchodilator and a component of xanthinol.
Pentoxifylline: Another vasodilator used to improve blood flow.
Uniqueness of Xanthinol Niacinate: Xanthinol niacinate is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily affects lipid metabolism, xanthinol niacinate also significantly enhances glucose metabolism and energy production in the brain, making it particularly useful for cognitive enhancement and vascular health .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-3,9H,4H2,1H3,(H,8,11) |
InChI Key |
NCPOSEAXTVPALG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NCNN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


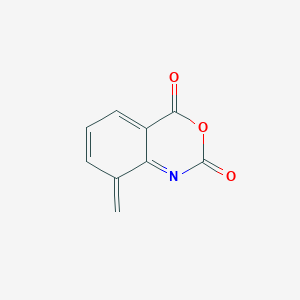
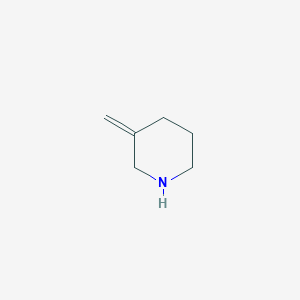

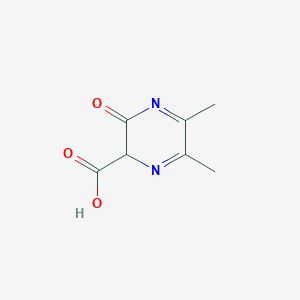
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
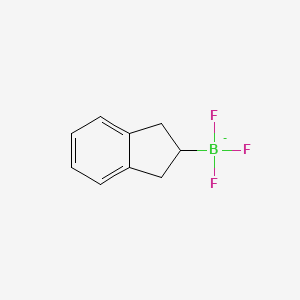
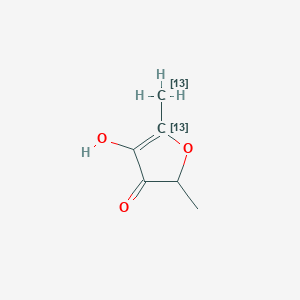
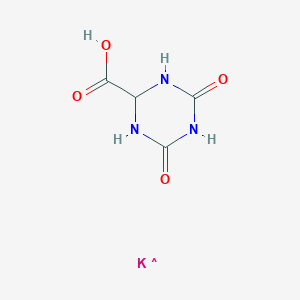
![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)

![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)

